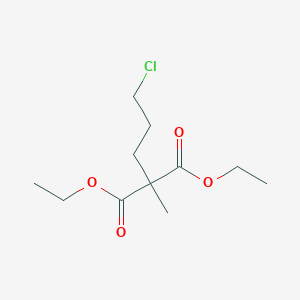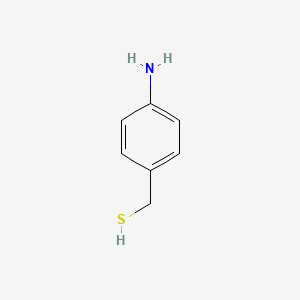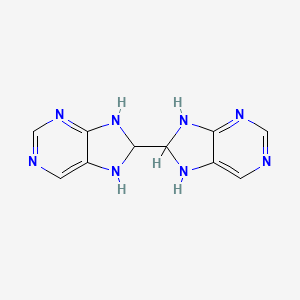
8,8',9,9'-Tetrahydro-7H,7'H-8,8'-bipurine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8,8’,9,9’-Tetrahydro-7H,7’H-8,8’-bipurine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its tetrahydro structure, which contributes to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8,8’,9,9’-Tetrahydro-7H,7’H-8,8’-bipurine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 8,8’,9,9’-Tetrahydro-7H,7’H-8,8’-bipurine may involve large-scale chemical reactors where the reaction parameters such as temperature, pressure, and concentration are meticulously controlled. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
8,8’,9,9’-Tetrahydro-7H,7’H-8,8’-bipurine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Applications De Recherche Scientifique
8,8’,9,9’-Tetrahydro-7H,7’H-8,8’-bipurine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 8,8’,9,9’-Tetrahydro-7H,7’H-8,8’-bipurine exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or chemical outcomes. The exact molecular targets and pathways are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5,6,8,9-Tetrahydrobenzocyclohepten-7-one
- 7H,18H-Dibenzo[G,P][1,5,10,14]tetraoxacyclooctadecin-5,11,16,22-tetrone
Uniqueness
8,8’,9,9’-Tetrahydro-7H,7’H-8,8’-bipurine stands out due to its unique tetrahydro structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, differentiating it from other similar compounds.
Propriétés
Numéro CAS |
90843-03-1 |
|---|---|
Formule moléculaire |
C10H10N8 |
Poids moléculaire |
242.24 g/mol |
Nom IUPAC |
8-(8,9-dihydro-7H-purin-8-yl)-8,9-dihydro-7H-purine |
InChI |
InChI=1S/C10H10N8/c1-5-7(13-3-11-1)17-9(15-5)10-16-6-2-12-4-14-8(6)18-10/h1-4,9-10,15-16H,(H,11,13,17)(H,12,14,18) |
Clé InChI |
BCXMDBOPSWLDIG-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=NC=N1)NC(N2)C3NC4=CN=CN=C4N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(4-tert-Butylphenyl)sulfanyl]-4-(trifluoromethyl)aniline](/img/structure/B14373682.png)

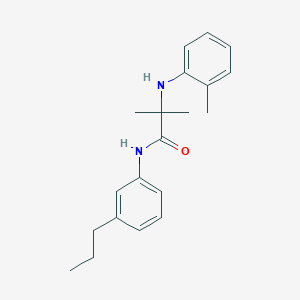
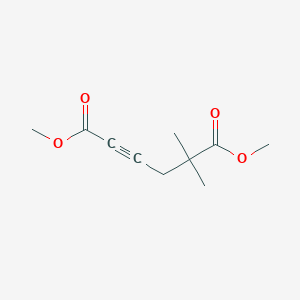
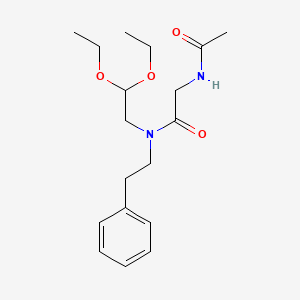
![5,6,7,8-Tetrahydro-4H-thieno[2,3-b]indole](/img/structure/B14373716.png)



![4,5-Bis[(furan-2-YL)methylidene]-2,3,4,5,6,7,8,9-octahydro-1H-xanthene](/img/structure/B14373738.png)
